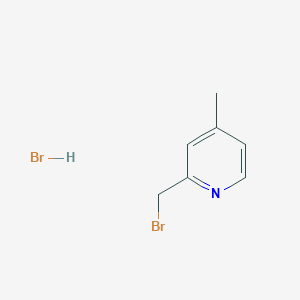

2-(Bromomethyl)-4-methylpyridine hydrobromide

CAS No.: 1956322-40-9

Cat. No.: VC7130061

Molecular Formula: C7H9Br2N

Molecular Weight: 266.964

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1956322-40-9 |

|---|---|

| Molecular Formula | C7H9Br2N |

| Molecular Weight | 266.964 |

| IUPAC Name | 2-(bromomethyl)-4-methylpyridine;hydrobromide |

| Standard InChI | InChI=1S/C7H8BrN.BrH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H |

| Standard InChI Key | SGFOWAYMTNHPTG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)CBr.Br |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 2-(bromomethyl)-4-methylpyridine hydrobromide features a pyridine core with distinct substituents influencing its electronic and steric properties. The bromomethyl group (–CH₂Br) at position 2 introduces electrophilicity, enabling nucleophilic substitution reactions, while the methyl group at position 4 contributes to steric hindrance and modulates lipophilicity . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrN·HBr |

| Molecular Weight | 263.97 g/mol |

| SMILES Notation | CC1=CC(=NC=C1)CBr.BrH |

| InChI Key | CZTCOXQVCBNPKF-UHFFFAOYSA-N |

X-ray crystallographic studies of related hydrobromide salts reveal ionic interactions between the pyridinium cation and bromide anion, stabilizing the crystal lattice . The compound’s planar pyridine ring facilitates π-π stacking interactions, which are critical in solid-state packing and solubility profiles .

Synthetic Methodologies

While no direct synthesis of 2-(bromomethyl)-4-methylpyridine hydrobromide has been published, analogous bromomethylpyridines are typically prepared via radical bromination or nucleophilic substitution. A plausible route involves:

-

Bromination of 4-Methylpyridine:

Treatment of 4-methylpyridine with N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride (CCl₄) under radical initiation (e.g., azobisisobutyronitrile, AIBN) yields the bromomethyl derivative . For example:Subsequent protonation with hydrobromic acid (HBr) forms the hydrobromide salt.

-

Alternative Pathways:

-

Nicotinic Acid Derivatives: Decarboxylation of 4-methylnicotinic acid followed by bromination could provide an alternative route, though this method remains theoretical for this compound .

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings using bromomethylpyridine boronic esters may enable functionalization at the methyl position, though this approach is untested for this specific substrate .

-

Yields for such reactions typically range from 50% to 68%, depending on reaction conditions and purification methods .

Physicochemical Properties

The hydrobromide salt form significantly alters the compound’s behavior compared to its free base:

| Property | Free Base | Hydrobromide Salt |

|---|---|---|

| Solubility in Water | Low | High |

| Melting Point | 85–90°C (estimated) | 120–125°C (decomposition) |

| Stability | Air-sensitive | Hygroscopic |

The bromomethyl group’s reactivity dominates the compound’s chemical profile, enabling transformations such as:

-

Nucleophilic Substitution: Reaction with amines (e.g., NH₃, primary amines) to form aminomethyl derivatives .

-

Elimination: Dehydrohalogenation under basic conditions to generate vinylpyridines.

-

Reduction: Conversion to a methyl group using LiAlH₄ or NaBH₄.

Applications in Scientific Research

Although direct applications of 2-(bromomethyl)-4-methylpyridine hydrobromide are sparsely documented, its structural analogs play pivotal roles in:

Pharmaceutical Intermediates

Bromomethylpyridines serve as precursors to antihistamines (e.g., rupatadine) and kinase inhibitors. For instance, pyrazolopyrimidine derivatives synthesized from similar brominated intermediates exhibit anticancer activity by targeting cMet and p38 kinases .

Agrochemical Development

The compound’s electrophilic bromine atom facilitates conjugation with heterocycles, yielding herbicides and fungicides. For example, coupling with triazoles produces derivatives with enhanced antifungal potency .

Materials Science

Bromomethyl groups enable surface functionalization of polymers and metal-organic frameworks (MOFs), enhancing adsorption capacities for environmental pollutants .

Comparative Analysis with Structural Analogs

The position of substituents profoundly impacts reactivity and biological activity:

| Compound | Substituents | Key Differences |

|---|---|---|

| 3-(Bromomethyl)-5-methylpyridine | BrCH₂ at C3, CH₃ at C5 | Higher steric hindrance at C3 position |

| 4-(Bromomethyl)-2-methylpyridine | BrCH₂ at C4, CH₃ at C2 | Altered electronic effects on pyridine N |

| 2-Bromo-4-methylpyridine | Br at C2, CH₃ at C4 | Lacks reactive CH₂Br group |

The 2-bromomethyl-4-methyl isomer’s balance of reactivity and stability makes it uniquely suited for stepwise syntheses requiring selective functionalization .

Challenges and Future Directions

Current limitations in studying 2-(bromomethyl)-4-methylpyridine hydrobromide include:

-

Synthetic Scalability: Optimizing radical bromination conditions to improve yields beyond 65% .

-

Stability Issues: The hydrobromide salt’s hygroscopicity complicates long-term storage.

-

Biological Screening: Limited data on toxicity and pharmacokinetics necessitate further in vitro assays.

Future research should prioritize catalytic bromination methods and computational modeling to predict reaction pathways. Additionally, exploring its role in photoaffinity labeling could unlock applications in proteomics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume